molecular formula C15H18N2O4 B6430327 1-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097913-10-3

1-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No.: B6430327
CAS No.: 2097913-10-3
M. Wt: 290.31 g/mol
InChI Key: PERRZQSMLZSVDS-UHFFFAOYSA-N
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Description

This compound features a unique structure that includes a pyrrolidine-2,5-dione core, an azetidin-3-yl group, and a 2,5-dimethylfuran-3-carbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the 2,5-dimethylfuran-3-carbonyl chloride, which is then reacted with azetidin-3-ylmethylamine to form the intermediate compound. This intermediate is subsequently coupled with pyrrolidine-2,5-dione under controlled conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.

    Substitution: The azetidin-3-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione exerts its effects depends on its interaction with molecular targets. The furan ring and azetidin-3-yl group may interact with enzymes or receptors, modulating their activity. The pyrrolidine-2,5-dione core may also play a role in binding to specific sites on proteins or other biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-ol
  • 2,5-Dimethylfuran-3-carbonyl chloride

Uniqueness

1-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential interactions with biological targets, setting it apart from similar compounds.

Properties

IUPAC Name

1-[[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-9-5-12(10(2)21-9)15(20)16-6-11(7-16)8-17-13(18)3-4-14(17)19/h5,11H,3-4,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERRZQSMLZSVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC(C2)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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